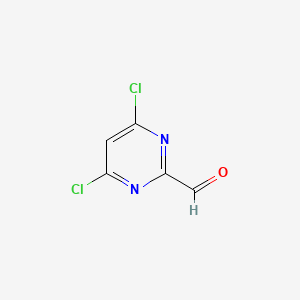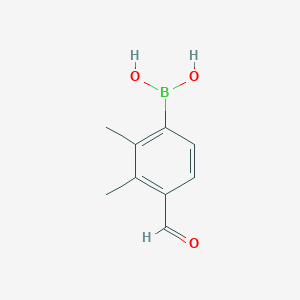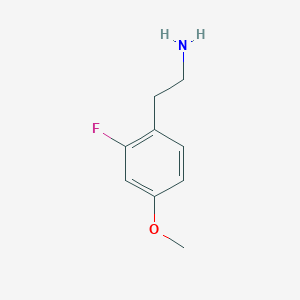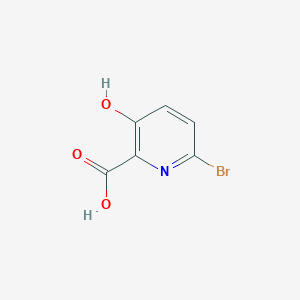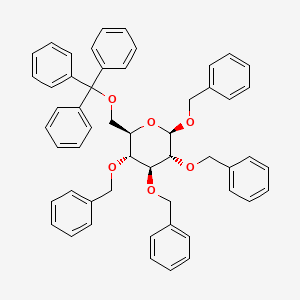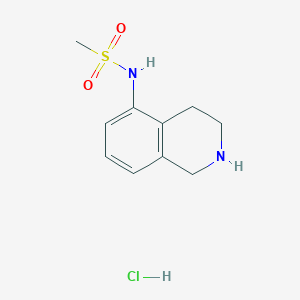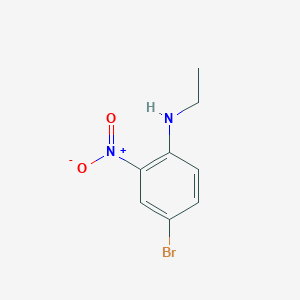
4-溴-N-乙基-2-硝基苯胺
描述
The compound 4-Bromo-N-ethyl-2-nitroaniline is a derivative of nitroaniline, which is a class of compounds known for their application in dye synthesis and as probes in DNA conformation studies. Although the provided papers do not directly discuss 4-Bromo-N-ethyl-2-nitroaniline, they provide insights into the properties and reactions of structurally related compounds.
Synthesis Analysis
The synthesis of nitroaniline derivatives can be achieved through various methods. For instance, the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline involves the use of bromide–bromate salts in an aqueous acidic medium, which is an environmentally friendly process due to the absence of organic solvents . Similarly, the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate from pyrrole involves bromination, acylation, nucleophilic substitution, and nitration steps . These methods could potentially be adapted for the synthesis of 4-Bromo-N-ethyl-2-nitroaniline by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives can be complex, as seen in the crystalline complex formed by 2-methyl-4-nitroaniline with 5-iodocytidylyl (3'-5')guanosine, where nitroaniline molecules stack above and below guanine-cytosine pairs . The isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide also show ionic layers separated by hydrocarbon layers, with hydrogen bonding playing a significant role . These structural analyses suggest that 4-Bromo-N-ethyl-2-nitroaniline could also exhibit interesting stacking and hydrogen bonding properties.
Chemical Reactions Analysis
Nitroaniline derivatives participate in various chemical reactions. For example, the reaction of ethyl (Z)-3-nitro-2-alkenoate with bromine azide leads to a mixture of products, including azido and oxadiazole derivatives . Nucleophilic substitution reactions are also common, as demonstrated by the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide or potassium cyanide . These reactions highlight the reactivity of bromo and nitro groups in these compounds, which is relevant for understanding the chemical behavior of 4-Bromo-N-ethyl-2-nitroaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. The crystalline structures of these compounds provide information about their solid-state geometries, which can affect their melting points, solubility, and other physical properties . The presence of bromo and nitro groups can also impact the chemical properties, such as acidity, basicity, and reactivity towards various reagents. These properties are essential for the practical application of these compounds in industrial processes and scientific research.
科学研究应用
1. Synthesis Processes
The chemical 4-Bromo-N-ethyl-2-nitroaniline is involved in various synthesis processes. For instance, the sodium salt of 4-amino-3-nitrobenzenesulfonic acid, related to 4-Bromo-N-ethyl-2-nitroaniline, is prepared using dilute sodium hydroxide solution on ethyl [(4-chlorosulfonyl-2-nitro)-phenyl]carbamate. This process highlights the compound's role in the synthesis of specific organic compounds (Rosevear & Wilshire, 1982).
2. Phase Equilibria and Crystallization Studies
4-Bromo-N-ethyl-2-nitroaniline has been studied for its phase equilibria and crystallization properties in various systems, such as in the urea–4-bromo-2-nitroaniline system. These studies involve examining the miscibility gap, formation of eutectic and monotectic, and the microstructural implications of these formations (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
3. Differential Scanning Calorimetry (DSC) Studies
Differential Scanning Calorimetry studies have been conducted on mixtures involving compounds similar to 4-Bromo-N-ethyl-2-nitroaniline, providing insights into the solid-liquid phase diagrams and eutectic behaviors of these systems. Such studies are crucial for understanding the thermal properties of these compounds (Trache, Khimeche, Benelmir, & Dahmani, 2013).
4. Hydrogenation and Hydrolysis Methods
The compound has also been a subject of study in hydrogenation and hydrolysis methods. For instance, 4 Bromo 1,2 phenylenediamine, a compound related to 4-Bromo-N-ethyl-2-nitroaniline, was prepared through hydrogenation and alkaline hydrolysis processes, demonstrating the compound's relevance in organic synthesis methodologies (Xue, 1999).
5. Fluorescent Sensor Development
Research has been conducted to develop a molecularly imprinted fluorescent sensor for 4-nitroaniline, closely related to 4-Bromo-N-ethyl-2-nitroaniline. This sensor is used for detecting 4-nitroaniline in water, showcasing the potential of 4-Bromo-N-ethyl-2-nitroaniline derivatives in environmental monitoring and analysis (Xie et al., 2020).
6. Solubility and Solvation Studies
There have been investigations into the solubility and preferential solvation of compounds like 2-methyl-4-nitroaniline in various solvents, which are structurally similar to 4-Bromo-N-ethyl-2-nitroaniline. Such studies expand the understanding of the physicochemical properties of these compounds in different solvent environments (Li et al., 2017).
7. Green Synthesis and Urease Inhibitory Activity
The green synthesis methods of Schiff base compounds involving 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, related to 4-Bromo-N-ethyl-2-nitroaniline, have been explored. These compounds exhibit significant urease inhibitory activity, indicating potential applications in medicine and agriculture (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
8. Aromatic Substitution Studies
Studies on aromatic substitution with rearrangement, involving compounds structurally similar to 4-Bromo-N-ethyl-2-nitroaniline, have been conducted. This research provides insights into the reaction mechanisms and kinetics of such processes, which arecrucial for understanding the chemical behavior of these compounds in various reactions (Mare, Singh, Tillett, & Zeltner, 1971).
9. Structural and Density Functional Theory Studies
The structure and intermolecular interactions of nitroaniline derivatives, closely related to 4-Bromo-N-ethyl-2-nitroaniline, have been analyzed using crystal structure analysis and density functional theory (DFT) calculations. These studies shed light on the molecular interactions and properties of these compounds, which are essential for designing materials and chemicals with specific properties (Helttunen, Lehtovaara, Häkkinen, & Nissinen, 2013).
10. Photoreduction Kinetics
The kinetics of photoreduction of isomeric nitroanilines, closely resembling 4-Bromo-N-ethyl-2-nitroaniline, have been studied. These investigations help understand the behavior of these compounds under photoinduced conditions, which is relevant for applications in photochemistry and materials science (Zelentsov, Simdyanov, & Kuznetsov, 2005).
安全和危害
4-Bromo-N-ethyl-2-nitroaniline may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment is advised .
属性
IUPAC Name |
4-bromo-N-ethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIRIGHMWUIJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647930 | |
| Record name | 4-Bromo-N-ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-ethyl-2-nitroaniline | |
CAS RN |
56136-82-4 | |
| Record name | 4-Bromo-N-ethyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56136-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



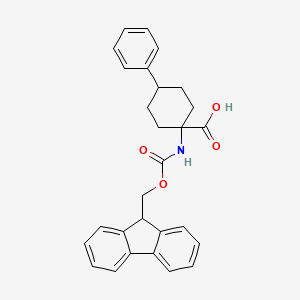
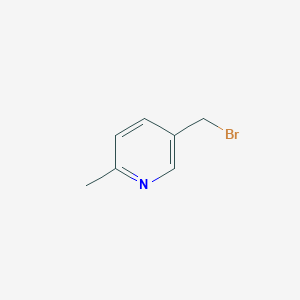

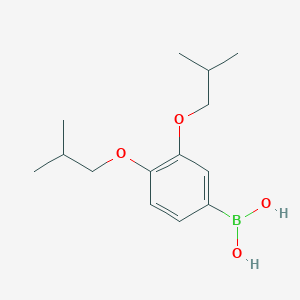
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
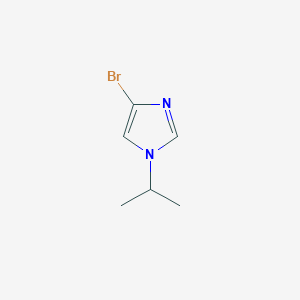
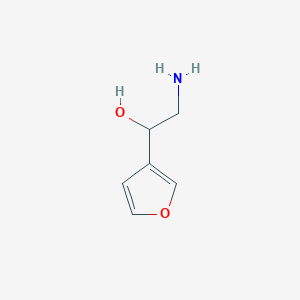
![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)
